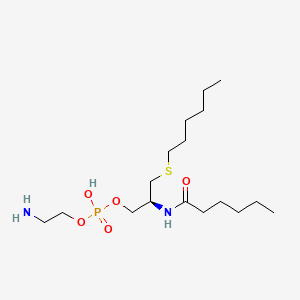![molecular formula C10H11N B582926 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-92-0](/img/structure/B582926.png)
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-methyl-1,3-butadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridine derivatives, including 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, is the Kröhnke pyridine synthesis. This method involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds under mild conditions . The reaction typically proceeds in glacial acetic acid or methanol, and can also be performed under aqueous or solvent-free conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, cationic half-sandwich rare-earth catalysts can be used for the efficient synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . This method is compatible with a wide range of pyridine and olefin substrates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine: A compound with a fused pyrazole and pyridine ring.
Furopyridine: A compound with a fused furan and pyridine ring.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable.
Properties
CAS No. |
144343-92-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.205 |
IUPAC Name |
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)8-10-4-6-11-7-5-10/h3-8H,1H2,2H3/b9-8- |
InChI Key |
QQVNSGRPKSVMPH-HJWRWDBZSA-N |
SMILES |
CC(=CC1=CC=NC=C1)C=C |
Synonyms |
Pyridine, 4-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


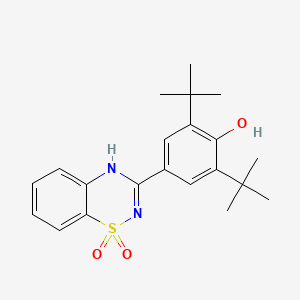
![3aH-Cyclopenta[b]furan-2,3a,6-triol,hexahydro-,[2R-(2-alpha-,3a-bta-,6-alpha-,6a-bta-)]-(9CI)](/img/new.no-structure.jpg)
![1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate](/img/structure/B582846.png)
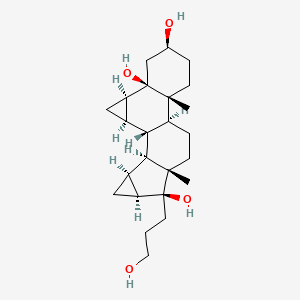
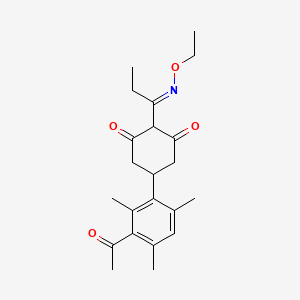
![(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2'-[1,3]dioxolane]](/img/structure/B582850.png)
![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)
![2-[(2-Hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582854.png)
![2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582855.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)
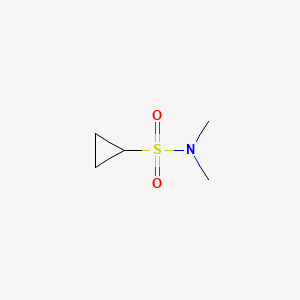
![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)
